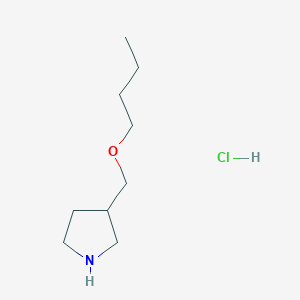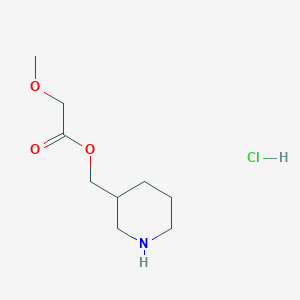
(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate
Vue d'ensemble
Description
“®-2-(3-Fluorophenyl)pyrrolidine L-tartrate” is an enantiopure compound that belongs to the group of pyrrolidine derivatives. It is a white solid with the molecular formula C14H18FNO6 . The CAS Number for this compound is 1391463-17-4 .
Molecular Structure Analysis
The molecular weight of “®-2-(3-Fluorophenyl)pyrrolidine L-tartrate” is 315.3 . The average mass is 315.294 Da and the monoisotopic mass is 315.111816 Da . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or resource .
Physical And Chemical Properties Analysis
“®-2-(3-Fluorophenyl)pyrrolidine L-tartrate” is a white to off-white solid . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other technical documents .
Applications De Recherche Scientifique
Enantioselective Synthesis and Catalysis
The compound (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate is involved in enantioselective synthesis processes. For instance, derivatives of this compound have been utilized in the enantioselective transfer hydrogenation reactions. The research by Gonsalves et al. (2001) on an N-aryl pyrrolidine ligand derived from natural tartaric acid demonstrates the compound's potential in catalysis, albeit with noted selectivity challenges when compared to similar ligands. This area of research highlights the importance of stereochemistry and the potential for developing more selective catalytic agents for synthetic applications (Gonsalves et al., 2001).
Hydrogen-Bonded Structures
The interaction of L-tartaric acid with various compounds to form hydrogen-bonded structures has been extensively studied. Smith and Wermuth (2010) explored the proton-transfer compounds of L-tartaric acid with monosubstituted pyridines, revealing intricate hydrogen-bonded frameworks. These structures are pivotal in understanding molecular assembly and the role of hydrogen bonds in the stability and formation of complex molecular architectures (Smith & Wermuth, 2010).
Chemosensors and Ion Sensing
The application of pyrrolidine derivatives in developing chemosensors, particularly for metal ions, is another significant area of research. Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate that acts as a selective chemosensor for Al(3+) ions. Such studies are crucial for the development of sensitive and selective sensors for environmental and biological monitoring (Maity & Govindaraju, 2010).
Medicinal Chemistry and Drug Discovery
In the realm of drug discovery, derivatives of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate have been explored for their potential therapeutic applications. For example, the synthesis and reaction of ortho-fluoronitroaryl nitroxides as novel synthons and reagents for spin-labelling studies open up avenues for the development of diagnostic and therapeutic agents, as investigated by Hankovszky et al. (1989). Such compounds could have applications in imaging and as pharmacophores in drug development (Hankovszky et al., 1989).
Safety And Hazards
The safety information available indicates that “®-2-(3-Fluorophenyl)pyrrolidine L-tartrate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . For detailed safety and hazard information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other safety resources .
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAIJHTOIUGNX-PRCBPEIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719860 | |
| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(2R)-2-(3-fluorophenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate | |
CAS RN |
160819-39-6 | |
| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(2R)-2-(3-fluorophenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chloro-1-naphthyl)oxy]azetidine](/img/structure/B1440734.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1440735.png)
![2-[(Diallylamino)methyl]-4-fluoroaniline](/img/structure/B1440736.png)
![2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1440737.png)






![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)
![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)

![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)